Bromazine

Beschreibung

Contextualization within Modern Chemical Sciences

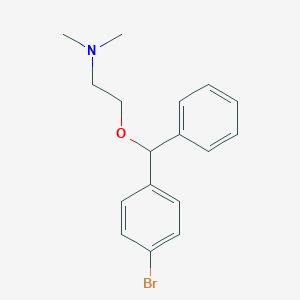

Bromazine is formally classified as a tertiary amino compound and an organobromine compound, specifically the 4-bromobenzhydryl ether of 2-(dimethylamino)ethanol. nih.govfishersci.ca Its molecular structure is characterized by a bromophenyl group attached to a phenylmethoxy moiety, which is further linked to an ethanamine backbone. nih.gov The presence of the bromine atom within its structure is a key feature, influencing its chemical reactivity and biological activity. nih.gov

From a pharmacological perspective, this compound functions primarily as an ethanolamine antihistamine. fishersci.canih.gov Its mechanism of action involves competitively and selectively blocking central and peripheral histamine H1 receptors, thereby mitigating symptoms associated with endogenous histamine on various smooth muscles, including bronchial, capillary, and gastrointestinal (GI) smooth muscles. nih.gov This action prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle. nih.gov Beyond its antihistaminic effects, this compound also exhibits antagonistic activity at muscarinic receptors nih.govfishersci.canih.gov and possesses notable antimicrobial properties. nih.govfishersci.ca

Historical Trajectories of this compound Investigations

The lineage of this compound research is rooted in the broader history of bromine chemistry and the development of antihistamines. The element bromine itself was discovered in 1826 by the French chemist Antoine-Jérôme Balard. Early applications of bromine compounds included their use as sedatives (bromides) and in photographic processes (silver bromide), with the first known medical use of bromine dating back to 1835, and bromides being employed for epilepsy treatment by 1857.

This compound emerged as a brominated analogue of diphenhydramine. Early investigations into this compound, often referred to as bromodiphenhydramine, highlighted its utility in the control of cutaneous allergies. nih.govfishersci.ca Beyond its antihistaminic role, research in the mid-20th century began to uncover its antimicrobial attributes. For instance, studies demonstrated its inhibitory effects against a broad spectrum of Gram-negative and Gram-positive bacteria. A significant finding in 1976 revealed that bromodiphenhydramine offered protection to mice challenged with a virulent strain of Salmonella typhimurium, concurrently reducing the multiplication of the organism in vital organs such as the liver, spleen, and blood. Further research in 1990 explored the synergistic effects between penicillins and bromodiphenhydramine, indicating a potential for enhanced antimicrobial efficacy when used in combination.

Table 1: Key Historical Research Findings on this compound's Biological Activities

| Year | Research Focus | Key Finding | Source |

| 1960 | Cutaneous allergies | Used in the control of cutaneous allergies. | |

| 1976 | Antibacterial activity | Inhibited a large number of Gram-negative and Gram-positive bacteria; protected mice against Salmonella typhimurium infection and reduced bacterial multiplication in organs. | |

| 1990 | Synergism with penicillins | Demonstrated synergistic activity with penicillins. |

Contemporary Research Landscape and Unaddressed Questions in this compound Chemistry

The contemporary research landscape surrounding this compound extends beyond its established antihistaminic and antimicrobial roles, delving into more nuanced chemical and stereochemical investigations. Modern studies on this compound, particularly its (S)- and (R)-stereoisomers, suggest potential for broader therapeutic applications, including anti-inflammatory and neurological activities. However, these areas necessitate further detailed studies, including in vitro assays and in vivo models, to fully elucidate their mechanisms of action and therapeutic potential. nih.gov

Brominated organic compounds, in general, continue to be a fertile ground for research in pharmaceuticals and materials science, owing to the diverse reactivity imparted by the bromine atom. Current chemical synthesis research is actively exploring innovative methodologies involving hypervalent bromine chemistry, photocatalysis, transition metal catalysis, and organocatalysis. These advanced techniques are being applied to facilitate C-H functionalization, enabling the precise formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Such advancements are crucial for the efficient synthesis of complex molecules, including natural products, bioactive compounds, and advanced materials.

A significant area of ongoing inquiry involves a deeper understanding of the fundamental mechanisms underpinning catalytic processes that utilize bromine. This often involves detailed physical organic chemistry studies and computational approaches, such as density functional theory (DFT) calculations, to unravel reaction pathways and optimize synthetic strategies. Furthermore, the broader field of bromine chemistry faces unaddressed questions related to environmental impact, such as developing cost-effective methods for the removal of bromine from wastewater and mitigating the challenges posed by persistent, toxic, and bioaccumulative anthropogenic organobromines, like polybrominated diphenyl ether flame retardants. While this compound's specific environmental impact is not extensively detailed, its classification as an organobromine compound places it within this broader context of ongoing chemical and environmental research. The full potential of this compound as a versatile building block in complex organic synthesis, beyond its known therapeutic applications, also remains an area ripe for further exploration.

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNIWXHYABYXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1808-12-4 (hydrochloride) | |

| Record name | Bromazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022688 | |

| Record name | Bromodiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.45e-03 g/L | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118-23-0, 1808-12-4 | |

| Record name | Bromodiphenhydramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodiphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromodiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T032BI7727 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structure-activity Relationship Sar Studies of Bromazine and Its Derivatives

Positional and Substituent Effects of Bromine on Molecular Function

The placement and nature of bromine substituents within a molecular scaffold, such as that of Bromazine, profoundly influence its biological activity by altering electronic distribution and receptor binding affinity nih.gov. This compound, also known as Bromodiphenhydramine, is a tertiary amino compound featuring a brominated aromatic ring senescence.info. Studies on its derivatives and related compounds demonstrate that the specific position of bromine can significantly impact pharmacological profiles. For instance, in brominated derivatives of methylphenidate, the position of the bromine atom (ortho, meta, or para) significantly alters their affinity for dopamine and norepinephrine transporter sites. The meta-bromo derivative of dl-threo-methylphenidate exhibited the highest affinity for dopamine transporter sites compared to its ortho- and para-bromo counterparts, and the unsubstituted methylphenidate nih.gov.

The following table illustrates the impact of bromine's position on the binding affinity of methylphenidate derivatives:

| Compound | Bromine Position | IC50 for Dopamine Transporter ([³H]WIN 35,428) (nM) nih.gov | IC50 for Norepinephrine Reuptake Sites ([³H]nisoxetine) (nM) nih.gov |

| dl-threo-methylphenidate | Unsubstituted | 82 | 440 |

| dl-threo-bromomethylphenidate | Ortho | 13 | 32 |

| dl-threo-bromomethylphenidate | Meta | 4 | 20 |

| dl-threo-bromomethylphenidate | Para | 20 | 31 |

This data highlights that the introduction of bromine, and specifically its meta-positioning, can lead to a substantial increase in binding affinity for key biological targets. Similarly, for Bromodiphenhydramine (this compound), the introduction of alkyl substituents at the C-4' position has been observed to increase antihistaminic activity, while an increase in alkyl group size at C-2' can decrease antihistaminic activity and increase anticholinergic activity fishersci.se. These findings underscore the critical role of positional and substituent effects in optimizing the function of brominated compounds.

Halogen Bonding and its Contribution to Ligand-Target Interactions

Halogen bonding (XB) is a significant non-covalent interaction that plays a crucial role in ligand-target recognition and binding. It is defined as an attractive interaction between an electrophilic region on a covalently bound halogen atom (the halogen bond donor) and a nucleophilic region (the halogen bond acceptor) within the same or another molecular entity nih.govwikidoc.org. Bromine, being a polarizable halogen, possesses an electrophilic region known as the "sigma-hole" along the extension of its covalent bond uni.luiiab.me. This sigma-hole facilitates the formation of directional halogen bonds with Lewis bases, such as carbonyl oxygens, amides, and even π-stacking with aromatic residues found in biological macromolecules guidetomalariapharmacology.orgnih.gov.

The ability of bromine to form these stabilizing interactions can significantly enhance the selectivity and binding affinity of ligands to their biological targets guidetomalariapharmacology.orgmims.com. Computational studies, often using bromobenzene as a model, have provided deeper insights into the mechanism of halogen bonding in ligand-protein systems, revealing that these interactions are influenced by electrostatic and dispersion forces, as well as donor-acceptor interactions and steric repulsion mims.com. The moderate electronegativity and high polarizability of bromine make it particularly effective in forming strong and directional halogen bonds, contributing to the increased potency observed in many brominated compounds guidetomalariapharmacology.org.

Steric and Electronic Influences of Bromine on Molecular Conformation

Electronically, bromine is an electronegative atom, and its presence can influence the electron density distribution within the molecule through inductive and resonance effects uni.lu. Bromine typically exhibits an electron-withdrawing inductive effect, which can alter the acidity, basicity, and reactivity of adjacent functional groups guidetopharmacology.org. These electronic changes can modify the molecule's ability to engage in various interactions, such as hydrogen bonding or charge-transfer interactions, with its biological target. Quantum chemical investigations on halogenated compounds, including those containing bromine, have highlighted the complex interplay between steric and electronic effects in determining molecular stability and conformational preferences wikipedia.org. The balance between these influences is crucial for optimizing the molecular conformation for effective ligand-target binding.

Pharmacophore Modeling and Ligand Design for this compound-Based Compounds

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential steric and electronic features of a molecule that are necessary for its biological activity. For this compound-based compounds, pharmacophore modeling can be employed to delineate the key structural requirements for their interaction with target receptors, such as histamine H1 receptors. This approach can be either ligand-based, where common features among known active compounds are identified, or structure-based, where the receptor's binding cavity is analyzed to detect favorable interaction sites.

The insights gained from pharmacophore models are invaluable for rational ligand design, guiding the synthesis of novel compounds with improved activity and selectivity. For instance, in studies of anti-inflammatory triazine thiazolidinone derivatives, the presence of a bromine group at position-4 on the phenyl ring was observed to contribute to moderate activity, and hydrophobicity was identified as a critical feature for optimizing activity. Furthermore, 3D pharmacophore models developed for halogenated conjugated dienone derivatives have shown that activity can be correlated with interatomic distances between halogen substituents, such as bromine and chlorine, and with molecular symmetry. Such models help medicinal chemists predict where to incorporate specific halogen bond donors and how to arrange substituents to achieve desired pharmacological outcomes wikidoc.org. By identifying these crucial features, pharmacophore modeling streamlines the optimization process for this compound derivatives, leading to the development of better drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Analyses of Brominated Structures

Quantitative Structure-Activity Relationship (QSAR) analyses are computational methodologies that establish mathematical relationships between the chemical structure of compounds and their biological activities. For brominated structures, QSAR models are extensively utilized to predict their (eco-)toxicological profiles and environmental behavior, particularly for emerging pollutants like brominated flame retardants (BFRs). These models help in filling data gaps and screening compounds with potentially hazardous toxicological profiles, thereby supporting regulatory decision-making and the design of safer chemical alternatives.

QSAR models developed for brominated compounds often incorporate a variety of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters, as well as the octanol/water partition coefficient (log P), which reflects lipophilicity. For example, QSAR classification models have been developed to predict the endocrine disrupting (ED) activity of BFRs across various endpoints, such as aryl hydrocarbon receptor agonism and antagonism, estrogen receptor agonism and antagonism, and competition with transthyretin (TTR). These models have demonstrated that specific structural features, such as the presence of aromatic hydroxyl groups or molecular length, are important for the binding of brominated chemicals to targets like TTR. The development of robust and predictive QSARs, often validated internally and externally, allows for the efficient characterization and prioritization of brominated compounds, contributing to a more informed drug discovery and risk assessment process.

Molecular Pharmacology and Mechanistic Investigations of Bromazine

Receptor Binding Kinetics of Bromazine

This compound exerts its pharmacological effects primarily by interacting with specific receptors in the body. It is known to competitively and selectively block central and peripheral histamine H1 receptors drugbank.comnih.govpatsnap.com. This interaction is fundamental to its mechanism of action as an antihistamine.

Determination of Association (kon) and Dissociation (koff) Rates

The binding of a ligand, such as this compound, to its receptor is a dynamic process characterized by association (kon) and dissociation (koff) rate constants excelleratebio.combmglabtech.comnih.govbiorxiv.org. The association rate constant (kon) describes the rate at which a ligand binds to its receptor, essentially the "on-rate" excelleratebio.combmglabtech.com. Conversely, the dissociation rate constant (koff) represents the proportion of the ligand-receptor complex that dissociates per unit of time in the absence of free ligand, often referred to as the "off-rate" excelleratebio.combmglabtech.com.

These kinetic parameters are crucial for understanding drug-target interactions. The observed association rate (kobs) can be determined through experiments where the ligand is added to receptor-expressing cells, and the binding signal is monitored over time bmglabtech.com. Plotting the ligand concentration against kobs allows for the determination of both kon and koff, assuming the binding follows the law of mass action bmglabtech.com. While the methodologies for determining these rates are well-established in pharmacological research, specific kon and koff values for this compound were not found in the available literature.

Analysis of Ligand Residence Time and its Implications

Ligand residence time (τ) is a critical kinetic parameter defined as the reciprocal of the dissociation rate constant (1/koff) excelleratebio.combiorxiv.orgnih.govresearchgate.netnih.gov. It quantifies the duration a drug remains bound to its target protein researchgate.net. A longer residence time (i.e., a smaller koff) implies prolonged receptor binding, which can lead to sustained target occupancy and extended duration of pharmacological action in vivo excelleratebio.combiorxiv.orgnih.govnih.gov. This sustained occupancy can contribute significantly to a drug's efficacy and selectivity, even if its equilibrium affinity (KD) is similar to other compounds excelleratebio.combiorxiv.orgnih.govnih.gov. Optimizing residence time is increasingly recognized as important in drug discovery for improving therapeutic outcomes biorxiv.orgnih.govresearchgate.netnih.gov. However, specific data on the ligand residence time of this compound were not available in the conducted search.

Competitive Binding Assays and Ligand Selectivity

Competitive binding assays are standard experimental procedures used to assess the binding potency and selectivity of a ligand for its target receptor eurofinsdiscovery.comcore.ac.uknih.govacs.org. In these assays, a known concentration of a radiolabeled or fluorescent reference ligand is incubated with the receptor in the presence of varying concentrations of the test compound (e.g., this compound) core.ac.uknih.govacs.org. By observing the displacement of the reference ligand, the affinity of the test compound (often expressed as Ki or IC50) and its selectivity for the target receptor can be determined core.ac.uknih.gov.

This compound is known to competitively inhibit histamine H1 receptors, meaning it competes with endogenous histamine for the same binding sites drugbank.comnih.govpatsnap.com. This competitive nature is central to its antihistaminic effects. Beyond H1 receptors, this compound also exhibits binding to muscarinic receptors, contributing to its anticholinergic profile drugbank.comnih.gov.

Elucidation of this compound's Molecular Mechanisms of Action

This compound's therapeutic actions stem from its specific interactions at the molecular level, primarily involving histamine H1 receptors and muscarinic acetylcholine receptors.

This compound's Interaction with Histamine H1 Receptors

This compound functions as a competitive antagonist of histamine H1 receptors drugbank.comnih.govpatsnap.com. It binds to these receptors, thereby preventing endogenous histamine from activating them drugbank.comnih.govpatsnap.com. This blockade is crucial for alleviating symptoms associated with histamine release, such as those seen in allergic reactions nih.govpatsnap.com. By competitively inhibiting H1 receptors, this compound mitigates histamine-induced effects on various smooth muscles, including those in the bronchial, capillary, and gastrointestinal (GI) systems drugbank.comnih.gov. This action helps to prevent bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle drugbank.comnih.gov. Molecular modeling studies on histamine H1 receptors suggest that specific residues, such as D3.32, are vital for both histamine and antagonist binding, while D5.42 and T5.46 can influence the selectivity and kinetics of histamine binding mdpi.com.

Investigation of Anticholinergic Modulatory Effects

In addition to its antihistaminic properties, this compound is recognized for its anticholinergic modulatory effects wikipedia.orgdrugbank.com. It binds to and blocks peripheral and central muscarinic receptors drugbank.comnih.gov. Anticholinergic agents, generally, inhibit the action of the neurotransmitter acetylcholine (ACh) at muscarinic acetylcholine receptors located throughout the central and peripheral nervous systems wikipedia.orgnih.govund.edu. This inhibition affects the involuntary movements of smooth muscles in various organs, including the gastrointestinal tract, urinary tract, and lungs wikipedia.orgnih.gov. Ethanolamine antihistamines, the class to which this compound belongs, are noted for their significant antimuscarinic activity drugbank.com. This anticholinergic action of this compound is believed to be primarily due to a central antimuscarinic effect drugbank.com.

Role of Bromine Atom in Specific Molecular Recognition Events

The incorporation of a bromine atom into the molecular structure of this compound is a notable feature, distinguishing it from its parent compound, diphenhydramine. fishersci.canih.gov This halogen substitution is understood to influence the compound's pharmacokinetics and potency. fishersci.ca In the broader context of drug design, the introduction of halogen atoms, including bromine, is a recognized strategy to enhance therapeutic activity and favorably impact drug-target interactions. guidetopharmacology.orgwikipedia.org

In Vitro Biochemical Interaction Studies with Macromolecular Targets

In vitro biochemical studies have investigated this compound's interaction with its macromolecular targets, primarily histamine H1 receptors and muscarinic receptors. This compound functions by competing with endogenous histamine for binding sites on the histamine H1 receptor. fishersci.ieciteab.com

Detailed Research Findings:

A key finding from in vitro studies indicates that bromodiphenhydramine (this compound) exhibits a notable binding affinity for the histamine H1 receptor. For instance, a reported inhibition constant (Ki) for bromodiphenhydramine at the Histamine H1 receptor in rat models is 13 nM. This quantitative data underscores its potency as an H1-receptor antagonist.

Table 1: In Vitro Binding Affinity Data for this compound

| Target Macromolecule | Interaction Type | Binding Affinity (Ki) | Organism/Model | Reference |

| Histamine H1 receptor | Antagonism | 13 nM | Rat | |

| Muscarinic receptors | Antagonism | Not Quantified* | Human/General | fishersci.ieciteab.comfishersci.se |

Computational Chemistry and in Silico Approaches for Bromazine

Quantum Chemical Calculations and Molecular Energetics

Quantum chemical calculations are fundamental for elucidating the electronic structure, stability, and reactivity of molecules like Bromazine. These methods, based on quantum mechanics, allow for the prediction of various molecular properties with high accuracy.

Quantum chemical calculations are extensively employed to determine the thermochemical properties of bromine-containing systems, including standard enthalpies of formation, bond dissociation energies, and reaction enthalpies. For instance, ab initio methods, such as quadratic configuration interaction (QCISD/6-311G(d,p) and QCISD(T)/6-311+G(3df,2p) levels of theory), have been utilized to investigate bromo- and iodomethanes and their corresponding halogenated methyl radicals acs.org. These calculations provide geometries, vibrational frequencies, and energies, which are critical for deriving accurate thermochemical data acs.org. Relativistic effective potentials are often incorporated to account for core electrons in heavy atoms like bromine acs.org. While specific thermochemical data derived from quantum chemical calculations for this compound itself may not be widely published, the methodologies applied to other bromine-containing compounds are directly transferable. Such calculations could predict the stability of this compound and its potential degradation products or intermediates, offering insights into its chemical persistence and reactivity.

Quantum chemical methods are indispensable for mapping out reaction pathways and identifying transition states, which are crucial for understanding chemical transformations. Studies on the electrophilic addition of bromine to various organic molecules, such as homobenzonorbornadiene and norbornadiene, have utilized semi-empirical methods like AM1 and ab initio SCF methods (e.g., STO-3G and STO-3G*) to determine stable molecular complexes and cationic intermediates . These calculations can reveal the geometric parameters, stabilization energies, and charge distributions of intermediates and transition states, providing a detailed understanding of reaction mechanisms . For example, the electrophilic addition of bromine to norbornadiene involved investigating intermediate molecular complexes and determining their stable configurations, with results indicating that a non-classical bromocarbonium cation is the most stable intermediate through which ionic addition reactions proceed . Similarly, the reaction between bromine atoms and water clusters has been studied using methods like MPW1K-DFT and CCSD(T) to explore reaction pathways and energetics researchgate.net. Applying these techniques to this compound could elucidate its synthetic routes, potential metabolic transformations, or interactions with other molecules, by identifying the energy barriers and intermediate structures involved.

Thermochemical Properties of Bromine-Containing Systems

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a protein receptor, thereby estimating the binding affinity researchgate.netjst.go.jp. This method is widely applied in drug discovery to identify potential drug targets and understand ligand-receptor interactions. Bromine-bearing compounds are frequently studied using molecular docking due to the unique properties that bromine substitution can confer, such as enhanced stability, improved lipophilicity, and specific molecular interactions nih.gov.

For instance, studies on bromine-bearing Schiff bases demonstrated their interaction with receptor tyrosine kinase FLT3, with docking scores indicating strong binding affinities nih.gov. The bromine atom can play a key role in interactions with protein residues, often forming halogen bonds, which are specific non-covalent interactions that can significantly contribute to binding affinity and selectivity jst.go.jpresearchgate.net. Molecular docking simulations can predict the formation of hydrogen bonds and halogen bonds between bromine-containing ligands and enzyme residues researchgate.net. The analysis of benzamide isomers, for example, showed that the bromine atom was crucial in interactions with protein residues, achieving good ligand-protein interaction values comparable to known inhibitors jst.go.jp. The stability of ligands in molecular docking is often characterized by low docking energy scores and short bond lengths formed with the target protein ikm.org.my.

A hypothetical molecular docking study for this compound would involve:

Preparation of the target protein: Obtaining the 3D structure of the target protein (e.g., histamine H1 receptor or muscarinic receptors, given this compound's known activity nih.gov).

Ligand preparation: Generating the 3D structure of this compound and optimizing its geometry.

Docking simulation: Running docking algorithms (e.g., AutoDockVina) to predict the binding poses and affinities jst.go.jp.

Analysis of interactions: Examining the specific interactions, such as hydrogen bonds, hydrophobic interactions, and importantly, halogen bonds involving the bromine atom, with key amino acid residues in the binding pocket jst.go.jpresearchgate.net.

Such studies would provide valuable insights into the molecular basis of this compound's antihistaminic and anticholinergic activities.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions with their environment. This is particularly useful for understanding conformational changes, flexibility, and stability of drug molecules like this compound in a physiological context.

MD simulations have been extensively used to study bromine-containing systems, even if not directly this compound. For example, MD simulations have been applied to investigate the structural, energetic, and dynamic properties of bromine in clathrate hydrate phases acs.orgaip.orgaip.orgnih.govnih.gov. These studies involve developing polarizable force fields to accurately describe the interaction between bromine and water, and analyzing properties such as radial distribution functions, enthalpies of encapsulation, and orientation autocorrelation functions acs.orgaip.orgnih.gov.

For this compound, MD simulations would be crucial for:

Conformational analysis: Exploring the accessible conformations of this compound in solution and identifying the most stable ones. This is important as a molecule's biological activity is often linked to its specific 3D shape.

Solvation effects: Understanding how solvent molecules (e.g., water) interact with this compound and affect its conformational landscape and interactions.

Halogen bonding dynamics: Observing the formation and breaking of halogen bonds between this compound's bromine atom and protein residues or solvent molecules in a dynamic environment.

These simulations typically involve setting up a system with the molecule of interest (this compound) and its environment (e.g., water, a protein), defining appropriate force fields, and running the simulation for a sufficient duration to capture relevant dynamic events aip.orgaip.org.

Chemoinformatics and Virtual Screening Applications for this compound Analogues

Chemoinformatics involves the application of computational and informational techniques to solve problems in chemistry, particularly in drug discovery. Virtual screening (VS) is a key chemoinformatics application that uses computer-based methods to identify potential drug candidates from large chemical libraries in silico researchgate.netnih.govresearchgate.net. This approach is cost-effective and can significantly expedite the drug discovery process nih.govresearchgate.net.

For this compound, chemoinformatics and virtual screening can be applied to:

Identify novel analogues: By searching vast databases of chemical compounds for molecules that share structural similarities (scaffolds, pharmacophores) with this compound but possess different substitution patterns, including variations in the halogen or other parts of the molecule researchgate.net.

Design focused libraries: Creating virtual libraries of this compound analogues by modifying existing scaffolds and adding diverse functional groups, followed by filtering out reactive or undesirable structures researchgate.net.

Predict ADMET properties: Using computational models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential this compound analogues, thus prioritizing compounds with favorable drug-like characteristics nih.gov.

Pharmacophore modeling: Developing pharmacophore models based on this compound's known activity, which represent the essential features for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and the bromine atom's position and electronic properties) nih.gov. These models can then be used to screen databases for compounds possessing similar features.

Structure-activity relationship (SAR) studies: Analyzing the relationship between the chemical structure of this compound and its analogues and their biological activity. This can help in optimizing the bromine substitution or other structural elements for improved potency or selectivity. The presence of bromine can be a significant factor in enhancing anticancer activities in some compounds researchgate.net.

Virtual screening methodologies, including ligand-based (e.g., pharmacophore modeling, similarity searching) and structure-based (e.g., docking), can be combined to maximize the probability of identifying a wide range of active this compound analogues nih.govresearchgate.net. While some filters in virtual screening might flag bromine-containing compounds due to potential reactivity concerns, these filters need to be applied judiciously, as many FDA-approved drugs contain bromine blogspot.com.

Analytical Methodologies for Bromazine and Its Metabolic Products

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, often coupled with highly sensitive detectors, are indispensable for separating complex mixtures found in biological samples and for quantifying individual components.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of pharmaceutical compounds and their metabolites. For bromine-containing molecules like Bromazine, HPLC-MS/MS (tandem mass spectrometry) and HPLC-ICP-MS (inductively coupled plasma mass spectrometry) are particularly powerful.

The presence of bromine in this compound offers a distinct advantage in MS detection. Bromine has two naturally abundant isotopes, 79Br and 81Br, which occur in an approximate 1:1 ratio. This isotopic signature results in a characteristic doublet pattern in mass spectra (M and M+2 peaks with nearly equal intensity), enabling selective detection and identification of bromine-containing compounds even within complex biological matrices d-nb.inforesearchgate.netnih.govnih.gov. This isotopic pattern is invaluable for identifying drug-derived materials and their metabolites researchgate.netacs.org.

HPLC-ICP-MS is a highly sensitive and structure-independent technique that excels in the profiling and quantification of bromine-containing drug metabolites in biological fluids and excreta researchgate.netnih.govdss.go.th. This method quantifies compounds based on the bromine signal, which remains consistent regardless of structural modifications during metabolism, offering a significant advantage over detection methods like UV or molecular MS where response can vary with structural changes researchgate.netdss.go.th. For instance, studies on other bromine-containing xenobiotics have demonstrated the capability of HPLC-ICP-MS to detect and quantify numerous brominated metabolites in urine and bile researchgate.net. The technique can achieve detection limits in the order of micrograms per liter or even picograms per gram for brominated compounds d-nb.infocopernicus.org.

HPLC-ESI-MS (electrospray ionization mass spectrometry) is commonly used in conjunction with ICP-MS for structural elucidation. While ICP-MS provides elemental information and quantification, ESI-MS offers detailed molecular and fragmentation data necessary for identifying the exact structure of the parent compound and its metabolites nih.gov. The 79Br/81Br isotope ratio observed in ESI-MS spectra is also valuable for pinpointing bromine-containing metabolites amidst endogenous compounds nih.gov.

Derivatization strategies can further enhance HPLC-MS analysis. For example, a bromine isotope derivatization reagent, 5-bromo-2-hydrazinopyridine, has been developed for profiling carboxyl or carbonyl-containing metabolites, demonstrating enhanced separation efficiencies, detection sensitivities, and distinctive MS fragmentation characteristics due to the incorporated bromine signature nih.gov. Similarly, 4-bromo-N-methylbenzylamine has been used as a derivatization reagent, facilitating positive electrospray ionization tandem mass spectrometry detection and clear identification through the recognizable bromine isotope pattern d-nb.info.

| Analytical Technique | Analyte Type | Detection/Quantification Limit (Example) | Key Advantage for Bromine Compounds |

|---|---|---|---|

| HPLC-ICP-MS | Bromine-containing metabolites | ~1.5 mg/L (for TMC207) researchgate.net | Structure-independent detection, high sensitivity, wide linear range researchgate.netdss.go.th |

| HPLC-MS/MS (with bromine derivatization) | Derivatized carboxylic acids | 0.2 to 44 μg/L d-nb.info | Enhanced sensitivity, clear identification via bromine isotope pattern d-nb.info |

| HPLC-ESI-MS | Gaseous HBr (after derivatization) | LOD below 0.1 ppb, LOQ below 0.3 ppb copernicus.org | Structural elucidation, bromine isotope ratio for metabolite identification nih.govcopernicus.org |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile compounds, including certain brominated molecules. GC-MS is particularly useful for analyzing brominated organic compounds, especially when employing negative ion chemical ionization (NICI) rsc.orgresearchgate.netnih.gov. In NICI-GC/MS, bromine ions (m/z 79 and 81) are commonly monitored, allowing for highly selective and sensitive detection of brominated compounds rsc.orgnih.gov.

For instance, GC-MS/MS operated in electron ionization (EI) or NCI mode has been effectively used for the trace analysis of brominated flame retardants in complex matrices, demonstrating improved selectivity and sensitivity nih.gov. While EI can provide selective mass transitions, NCI often yields lower quantification limits, with m/z 79 corresponding to the bromine atom being a frequently used ion for quantification nih.gov.

GC methods can also be applied for the determination of total inorganic bromide after derivatization. For example, a method involves derivatizing bromide into bromopropanol isomers, which are then detected by GC with an electron capture detector (GC-ECD) nih.gov. This highlights GC's versatility in handling both specific brominated organic compounds and total bromine content after appropriate sample preparation.

| Analytical Technique | Analyte Type | Quantification Limit (Example) | Key Feature for Bromine Compounds |

|---|---|---|---|

| GC-MS/MS (EI) | Brominated flame retardants | 0.005-1 μg/kg nih.gov | Improved selectivity and sensitivity nih.gov |

| GC-MS (NCI) | Brominated flame retardants | 0.005-0.1 μg/kg nih.gov | Lower LOQs, quantification via m/z 79 (bromine atom) nih.gov |

| GC-ECD (after derivatization) | Total inorganic bromide | 0.1 μg/mL (for derivatized bromine) nih.gov | Determination of total bromine content nih.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques provide invaluable information about the chemical structure, functional groups, and molecular environment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both proton (1H NMR) and carbon-13 (13C NMR) spectroscopy are routinely employed for structural characterization researchgate.netbeilstein-journals.org. 1H NMR provides information on the number, chemical environment, and connectivity of hydrogen atoms, while 13C NMR reveals the carbon skeleton and different carbon environments within the molecule researchgate.net. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), further assist in assigning complex spectra and confirming atom connectivity beilstein-journals.org.

While 1H and 13C NMR are standard, Bromine itself has two NMR-active nuclei: 79Br and 81Br oxinst.comhuji.ac.il. Both isotopes are quadrupolar (spin I = 3/2), which often leads to broad signals, making their direct observation in solution NMR challenging, especially for small molecules oxinst.comhuji.ac.il. However, 81Br is generally considered the nucleus of choice for liquid-state NMR due to its higher sensitivity and tendency to yield slightly narrower signals compared to 79Br oxinst.comhuji.ac.il. Despite these challenges, bromine NMR can provide insights into the local structure and symmetry around bromide ions in certain systems, and 79Br NMR has been used for kinetic analysis in reactions where bromide ions are produced acs.orglibretexts.org.

| Bromine Isotope | Spin (I) | Natural Abundance (%) | Relative Sensitivity (vs. 1H) | Key Consideration in NMR |

|---|---|---|---|---|

| 79Br | 3/2 | 50.69 oxinst.com | 0.0831 oxinst.com | Quadrupolar, broad signals; frequency similar to 13C oxinst.comhuji.ac.il |

| 81Br | 3/2 | 49.31 oxinst.com | 0.100 oxinst.com | Quadrupolar, generally narrower signals than 79Br; often preferred for liquid NMR oxinst.comhuji.ac.il |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths. For this compound, FT-IR can provide characteristic absorption bands corresponding to its various functional groups, such as C-H stretches (aromatic and aliphatic), C-O stretches from the ether linkage, and N-H stretches if any amine functionalities are protonated libretexts.orglibretexts.org.

Speciation Analysis of Bromine-Containing Molecules

Speciation analysis focuses on identifying and quantifying different chemical forms or species of an element within a sample. For bromine, this involves distinguishing between inorganic bromide (Br-), bromate (BrO3-), and various organic bromine compounds, including this compound and its metabolites. This is particularly important for understanding the environmental fate and biological transformations of brominated pharmaceuticals.

HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC/ICP-MS) is a leading technique for bromine speciation oxinst.comacs.orgojp.govcapes.gov.br. This hyphenated technique allows for the chromatographic separation of different bromine-containing species, followed by the sensitive and element-specific detection of bromine by ICP-MS acs.orgojp.gov. The ability of ICP-MS to detect bromine independently of its chemical form makes it ideal for tracking bromine through metabolic pathways and identifying various brominated metabolites dss.go.th.

Research has demonstrated the effectiveness of HPLC/ICP-MS for the speciation of bromine in complex biological samples, such as feces, where it was used to quantify bromine species from a bromine-containing anti-tuberculosis drug acs.orgojp.gov. This approach, often combined with on-line isotope dilution for accurate quantification, can provide detailed "bromatograms" that selectively highlight bromine-containing compounds ojp.govcapes.gov.br.

Beyond chromatographic methods, spectrophotometric techniques can also be employed for bromine speciation, particularly for inorganic forms like bromide and free bromine beilstein-journals.org. For instance, methods based on the reaction of free bromine with reagents like dipropyl-p-phenylenediamine (DPD) to form a colored dye can be used for photometric determination. Sequential injection analysis (SIA) with spectrophotometric detection has also been developed for the on-line determination of bromine and total bromine (bromine + bromide) beilstein-journals.org.

The combination of different analytical techniques, such as HPLC-ICP-MS for elemental detection and quantification, alongside HPLC-ESI-MS for structural elucidation, provides a comprehensive approach to the speciation analysis of this compound and its bromine-containing metabolic products researchgate.netnih.gov. This allows for the identification of the parent drug, its intact bromine-containing metabolites, and potentially, inorganic bromine species resulting from biotransformation.

Future Directions and Interdisciplinary Research in Bromazine Chemistry

Synergistic Integration of Synthetic Chemistry and Biological Research

The future of Bromazine chemistry is intrinsically linked to the synergistic integration of advanced synthetic methodologies with sophisticated biological research. This interdisciplinary approach aims to accelerate the discovery and optimization of this compound derivatives with enhanced biological activities. Modern drug discovery increasingly relies on platforms that combine automated synthetic chemistry, high-throughput biological screening, and artificial intelligence (AI) technologies to explore previously uncharted chemical spaces nih.govhelmholtz-hips.de. This paradigm shift allows for the efficient identification of novel biologically active small molecules and the systematic exploration of structure-activity relationships (SAR) nih.govbroadinstitute.orgnuchemsciences.com.

Advancements in Computational Modeling for Rational Design of this compound Derivatives

Computational modeling is set to play an increasingly pivotal role in the rational design and optimization of this compound derivatives. Rational drug design (RDD) paradigms, significantly advanced by computational chemistry, protein crystallography, and molecular biology, allow for the precise design of new chemical entities and the optimization of existing structures for improved biological activity dokumen.pub.

For this compound, computational tools can be employed at various stages of its development. Techniques such as homology modeling can predict the three-dimensional structures of target proteins when experimental data is unavailable, guiding structure-based drug design (SBDD) approaches dokumen.pub. Molecular docking simulations can predict the binding modes and affinities of this compound derivatives to specific biological targets, aiding in lead identification and optimization dokumen.pubnih.gov. More advanced computational methods, including Quantum Mechanics/Molecular Mechanics (QM/MM) methods, molecular dynamics (MD) simulations, and quantum chemical (QC) calculations, can provide a nuanced understanding of the relationships between molecular structure and function, including protein dynamics affecting substrate binding and catalytic cycles frontiersin.org.

Specifically for brominated compounds, computational modeling can predict the impact of bromine substitution on key physicochemical properties and biological interactions. For instance, it can help in understanding how bromine influences hydrophobicity, electronic properties, and reactivity, which are critical for drug-likeness and target engagement mdpi.comacs.org. The ability to perform "mutagenesis in silico" allows for the virtual redesign of this compound derivatives, reducing experimental effort and generating key insights into structure-mechanism relationships frontiersin.org. By integrating computational predictions with experimental feedback, researchers can iteratively refine this compound structures, optimizing parameters such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby accelerating the development of superior drug candidates dokumen.pubnih.gov.

Exploration of Emerging Applications and Novel this compound Derivatives

The exploration of emerging applications and the design of novel this compound derivatives represent a significant future direction, driven by the versatility of brominated compounds in various fields. Beyond traditional pharmaceutical uses, bromine-containing compounds are finding utility in diverse areas, including advanced materials, energy storage, and environmental sensing cip.com.cnmdpi.comnih.govresearchgate.net.

For this compound, this opens avenues for developing derivatives tailored for specific, unconventional applications. For example, the introduction of bromine atoms into the chromophoric system of dyes like New Fuchsin and Azure B has been shown to increase lipophilicity and improve photophysical and photochemical properties for biomedical applications such as photodynamic therapy nih.gov. Furthermore, novel brominated derivatives of various heterocyclic scaffolds, such as thiazoles and pyrimidines, have demonstrated promising antimicrobial, anticancer, and anti-inflammatory activities, highlighting the potential for this compound to be modified for similar therapeutic areas jneonatalsurg.commdpi.comorientjchem.orgtandfonline.com.

Future research on this compound derivatives could focus on:

Targeted Therapies: Designing this compound analogs with increased specificity for particular disease pathways or molecular targets, potentially through conjugation with targeting moieties or incorporation into advanced delivery systems like nanoparticles tandfonline.com.

Material Science: Investigating this compound's potential as a building block for novel functional materials, drawing inspiration from brominated compounds used in areas like zinc-bromine flow batteries or advanced sensor designs cip.com.cnmdpi.comnih.govresearchgate.net.

Agrochemicals: Exploring this compound derivatives for applications in agriculture, given the broad utility of halogenated compounds in this sector.

Diagnostic Agents: Developing this compound-based probes for imaging or diagnostic purposes, leveraging the unique properties of bromine.

The synthesis of these novel derivatives will involve innovative chemical strategies, including late-stage functionalization to rapidly generate diverse analogs from lead compounds, and the application of flow chemistry for efficient and scalable production researchgate.net. The continuous development of this compound derivatives with tailored properties will be crucial for addressing unmet needs across various scientific and industrial domains.

Q & A

Q. What are the key chemical and regulatory identifiers for Bromazine hydrochloride, and how do they impact experimental reproducibility?

this compound hydrochloride (C₁₇H₂₀BrNO·ClH) is classified as an H1 receptor antagonist with Unique Ingredient Identifier (UNII) 202J683U97 and NIH CID 2444 . Regulatory codes (e.g., HS 29221980, EMA SUB00871MIG) ensure standardization in cross-border pharmacological studies. For reproducibility, researchers must document batch-specific identifiers (e.g., CAS 1808-12-4) and purity levels (≥98% by HPLC) as per Certificates of Analysis (CoA) from authoritative suppliers like LGC Standards .

Q. What validated synthetic routes exist for this compound, and how can structural analogs inform SAR studies?

this compound synthesis typically involves bromination of benzhydryl ether intermediates, as outlined in US2527963A . Structural analogs (e.g., chlorphenoxamine, diphenhydramine) share a diphenhydramine-like backbone but vary in substituents (e.g., Br vs. Cl), enabling structure-activity relationship (SAR) studies on H1 receptor affinity and anticholinergic side effects . Methodologically, comparative synthesis should employ NMR (¹H/¹³C) and mass spectrometry to confirm intermediate structures .

Advanced Research Questions

Q. How do contradictory findings in this compound’s receptor selectivity arise, and what methodological adjustments resolve them?

Contradictions in receptor binding profiles (e.g., H1 vs. muscarinic receptors) often stem from assay variability (e.g., radioligand displacement vs. functional cAMP assays). For clarity:

Q. What experimental designs optimize this compound’s therapeutic index in preclinical models of histamine-mediated disorders?

To evaluate efficacy-toxicity balance:

- In vivo models : Use murine anaphylaxis models (histamine challenge) with dose-response curves (1–50 mg/kg) .

- Toxicity endpoints : Monitor anticholinergic effects (e.g., salivary secretion assays) and CNS penetration (brain/plasma ratio via LC-MS) .

- Controls : Compare with second-gen antihistamines (e.g., cetirizine) to benchmark sedation thresholds .

Q. How can computational methods refine this compound’s pharmacokinetic (PK) predictions for translational research?

- Physiologically based PK (PBPK) modeling : Incorporate logP (2.1), plasma protein binding (85%), and CYP2D6 metabolism data .

- Molecular docking : Simulate H1 receptor binding (PDB ID 7DFL) to predict affinity changes with structural modifications .

- Validate predictions using ex vivo liver microsomes and humanized CYP2D6 mouse models .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.